5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 299443-17-7
VCID: VC5003907
InChI: InChI=1S/C8H5Cl2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(S2)N
Molecular Formula: C8H5Cl2N3S
Molecular Weight: 246.11

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

CAS No.: 299443-17-7

Cat. No.: VC5003907

Molecular Formula: C8H5Cl2N3S

Molecular Weight: 246.11

* For research use only. Not for human or veterinary use.

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine - 299443-17-7

Specification

CAS No. 299443-17-7
Molecular Formula C8H5Cl2N3S
Molecular Weight 246.11
IUPAC Name 5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C8H5Cl2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Standard InChI Key KJVBVESDMDDUKA-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(S2)N

Introduction

Chemical and Physical Properties of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Structural and Molecular Characteristics

The compound features a 1,3,4-thiadiazole core fused to a 2,3-dichlorophenyl group, creating a planar structure conducive to π-π stacking interactions. Key molecular parameters include:

PropertyValueSource
CAS Number299443-17-7
Molecular FormulaC8H5Cl2N3S\text{C}_8\text{H}_5\text{Cl}_2\text{N}_3\text{S}
Molecular Weight246.12 g/mol
Density1.6±0.1 g/cm³ (estimated)
Boiling Point433.9±55.0 °C (estimated)
LogP3.63 (estimated)

The LogP value suggests moderate lipophilicity, which may influence membrane permeability and bioavailability . The electron-withdrawing chlorine atoms at the 2- and 3-positions of the phenyl ring enhance the electrophilic character of the thiadiazole system, potentially increasing reactivity toward nucleophilic targets in biological systems .

Solubility and Stability

Solubility data indicate limited aqueous solubility, necessitating organic solvents such as dimethyl sulfoxide (DMSO) for in vitro assays. Storage recommendations specify protection from light at 2–8°C, with stock solutions stable for up to 6 months at -80°C . Recrystallization from polar aprotic solvents like methanol or ethanol is advised to maintain purity .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives typically involves cyclodehydration of substituted aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) . For 5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine, the proposed pathway is:

  • Reaction Setup:

    • 2,3-Dichlorobenzoic acid (3.00 mmol) and POCl₃ (10 mL) are stirred at room temperature for 20 minutes.

    • Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 hour .

  • Workup:

    • The cooled reaction mixture is quenched with water (40 mL), refluxed for 4 hours, and basified to pH 8 using 50% NaOH.

    • The precipitate is filtered and recrystallized from ethanol to yield the pure product .

This method, adapted from procedures for analogous thiadiazoles, achieves moderate yields (60–70%) and requires rigorous purification to remove phosphorylated byproducts .

Analytical Characterization

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy are critical for confirming structure. For example:

  • ¹H-NMR: Aromatic protons from the dichlorophenyl group appear as doublets or multiplets in the δ 7.0–7.9 ppm range, while the NH₂ group resonates as a broad singlet near δ 7.2 ppm .

  • ¹³C-NMR: The thiadiazole carbons (C-2 and C-5) exhibit signals at δ 157–170

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